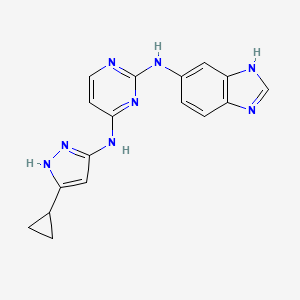

N~2~-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

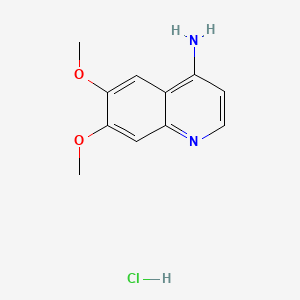

“N~2~-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine” is a small molecule with the chemical formula C17H16N8 . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, and it also contains a cyclopropyl group and a pyrazol group . The average molecular weight is 332.3625 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully available . The chemical formula is C17H16N8 and the average molecular weight is 332.3625 .Scientific Research Applications

Treatment of Cystic Fibrosis and Congenital Hearing Loss

APY29 has been used in research to rescue the cell surface expression of misfolded CFTR and pendrin, which cause cystic fibrosis and congenital hearing loss, respectively . The activation of the IRE1α kinase pathway can rescue the cell surface expression of these proteins through a Golgi-independent unconventional protein secretion (UPS) route .

Inhibition of IRE1 Trans-Autophosphorylation

APY29 inhibits IRE1 trans-autophosphorylation by competitively occupying the adenosine 5′-triphosphate (ATP)–binding pocket of IRE1 . This inhibition of IRE1 phosphorylation could be useful in the study of diseases related to the Unfolded Protein Response (UPR).

Modulation of Unfolded Protein Response (UPR)

APY29 is a small molecule modulator of IRE1α, a key player in the UPR . Abnormal regulation of UPR is associated with a variety of cellular degeneration and tumor diseases, so APY29 could serve as a useful tool for understanding the role of UPR in pathophysiology .

Treatment of Diseases Caused by Defective Cell Surface Trafficking

APY29 has been used in research to treat diseases caused by defective cell surface trafficking of membrane proteins . This includes diseases caused by mutations in the CFTR and pendrin proteins .

Study of Bovine Alphaherpesvirus 1 (BoHV-1) Infection

APY29 has been used in research to study the induction of the UPR during BoHV-1 infection . The study found that BoHV-1 infection activated all three UPR signaling pathways in MDBK cells, and BoHV-1-induced PERK and IRE1 pathways may promote viral replication .

Reduction of Cell Migration in VHL Loss-of-Function Cells

In the presence of APY29, cell migration toward VHL loss-of-function cells was reduced to the wild-type levels . This suggests that APY29 could be used in research to study the effects of VHL loss-of-function on cell migration .

Mechanism of Action

Target of Action

APY29, also known as N2-1h-Benzimidazol-5-Yl-N~4~-(3-Cyclopropyl-1h-Pyrazol-5-Yl)pyrimidine-2,4-Diamine, is primarily targeted towards the enzyme IRE1α . IRE1α is a serine/threonine kinase that acts as one of three branches of the Unfolded Protein Response (UPR) signaling pathway, which is activated upon endoplasmic reticulum (ER) stress conditions .

Mode of Action

APY29 acts as an ATP-competitive inhibitor and an allosteric modulator of IRE1α . It inhibits IRE1α autophosphorylation by binding to the ATP-binding pocket . Simultaneously, it acts as a ligand that allosterically activates the adjacent RNase domain of IRE1α . This dual action allows APY29 to modulate the activity of IRE1α, influencing its role in the UPR pathway .

Biochemical Pathways

The primary biochemical pathway affected by APY29 is the Unfolded Protein Response (UPR) pathway . The UPR pathway is activated in response to ER stress, which occurs when there is an accumulation of misfolded proteins in the ER. IRE1α, the target of APY29, is a key player in this pathway. By modulating the activity of IRE1α, APY29 can influence the UPR pathway and its downstream effects .

Result of Action

The modulation of IRE1α activity by APY29 has several molecular and cellular effects. It can inhibit the kinase activity of IRE1α, reducing its ability to phosphorylate other proteins . At the same time, it can allosterically activate the RNase domain of IRE1α, influencing its ability to cleave RNA molecules . These actions can have downstream effects on the UPR pathway and the cellular response to ER stress .

properties

IUPAC Name |

2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNBSTLIALIIEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.